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molecular formula C11H10O2S B8290252 2-Methylbenzo[b]thiophene-7-carboxylic acid methyl ester

2-Methylbenzo[b]thiophene-7-carboxylic acid methyl ester

Cat. No. B8290252
M. Wt: 206.26 g/mol
InChI Key: CTKQTTAULNHFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557103B2

Procedure details

A mixture of 7-bromo-2-methyl-benzo[b]thiophene (Acheson, R. M.; Cooper, M. W. J. Chem. Soc., Perkin Trans 11980, 1185), (0.88 g, 3.89 mmol), with Pd(OAc)2 (176.4 mg), dppf (637.2 mg), Et3N (3.0 mL) and CH3OH (17 mL) in DMSO (26 mL) is reacted at 80° C./1100 psi of CO for 24 h. The crude reaction mixture is diluted with EtOAc (100 mL), washed with 0.1 M HCl (3×30 mL); dried with Na2SO4; filtered and concentrated. Purification of the crude material by silica gel chromatography to give the title compound (0.66 g, 3.19 mmol, 82%). 1H NMR (CDCl3): δ 2.63 (s, 3H), 4.02 (s, 3H), 7.04 (q, J=0.9 Hz, 1H), 7.38 (t, J=7.9 Hz, 1H), 7.84 (d, J=8.0 Hz, 1H), 8.01 (dd, J=8.0, 1.3 Hz, 1H) ppm. ES-MS (m/z): calcd for C11H10O2S (M+NH4)+: 224.3. found: 224.1.
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
reactant
Reaction Step Three
Name
Quantity
26 mL
Type
solvent
Reaction Step Three
Quantity
176.4 mg
Type
catalyst
Reaction Step Three
Name
Quantity
637.2 mg
Type
catalyst
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]2[S:8][C:9]([CH3:11])=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.CCN(CC)CC.CO.C[CH2:22][O:23][C:24](C)=[O:25]>CS(C)=O.CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[CH3:22][O:23][C:24]([C:2]1[C:7]2[S:8][C:9]([CH3:11])=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1)=[O:25] |f:5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
0.88 g
Type
reactant
Smiles
BrC1=CC=CC2=C1SC(=C2)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
17 mL
Type
reactant
Smiles
CO
Name
Quantity
26 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
176.4 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
637.2 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
WASH
Type
WASH
Details
washed with 0.1 M HCl (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=CC2=C1SC(=C2)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.19 mmol
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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